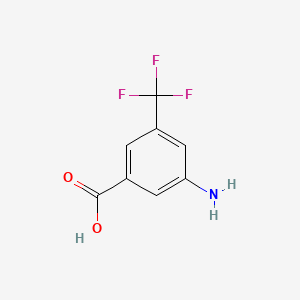

3-Amino-5-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTHOSZMTIPJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346089 | |

| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-68-7 | |

| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid: A Technical Guide for Advanced Drug Discovery

Abstract

3-Amino-5-(trifluoromethyl)benzoic acid is a cornerstone building block in modern medicinal chemistry. Its unique trifluoromethyl moiety imparts profound effects on the physicochemical properties of parent molecules, enhancing lipophilicity, metabolic stability, and binding affinity—attributes highly sought after in drug development.[1] This in-depth technical guide provides a comprehensive overview of the most robust and industrially scalable synthesis mechanism for this critical intermediate. We will dissect a well-established three-stage synthetic pathway, elucidating the causal logic behind experimental choices, presenting detailed protocols, and offering insights grounded in extensive field application. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceutical agents.

Introduction: The Trifluoromethyl Advantage in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for molecular design.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's interaction with biological targets and improve its drug-like properties. This compound serves as a versatile scaffold, offering three points of chemical diversity—the amine, the carboxylic acid, and the aromatic ring—for the construction of complex pharmaceutical agents. Its application as a key intermediate spans the development of novel therapeutics, including tyrosine kinase inhibitors and substance P receptor antagonists.[2][3] Understanding its synthesis is therefore fundamental for any research program leveraging fluorination technology.

The Core Synthetic Strategy: A Three-Stage Pathway

The most logical and field-proven approach to synthesizing this compound begins with a readily available and cost-effective starting material, 3-(trifluoromethyl)toluene. The synthesis proceeds through three distinct stages: oxidation, nitration, and reduction. This sequence is strategically designed to manage the directing effects of the substituents and ensure high regioselectivity and yield.

Logical Framework for the Synthetic Pathway

The chosen sequence of reactions is dictated by the principles of electrophilic aromatic substitution. The trifluoromethyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. Attempting nitration on the starting material, 3-(trifluoromethyl)toluene, would result in a mixture of products. Therefore, the methyl group is first oxidized to a carboxylic acid. The resulting carboxyl group is also a deactivating, meta-directing group. With two meta-directing groups on the ring, the subsequent nitration step is highly directed to the C-5 position, which is meta to both existing substituents, leading to a single, desired product. The final reduction of the nitro group is a well-established and high-yielding transformation.

Caption: Simplified pathway for catalytic hydrogenation of a nitro group.

Experimental Protocol: Reduction

-

Reactor Setup: A pressure-rated hydrogenation vessel (e.g., a Parr hydrogenator) is used.

-

Charging Reagents: The vessel is charged with 3-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent), a suitable solvent such as methanol or ethanol, and a catalytic amount of 5-10% palladium on carbon (Pd/C).

-

Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas to a specified pressure (e.g., 3-4 bar).

-

Reaction Conditions: The mixture is stirred vigorously at room temperature. Hydrogen uptake is monitored to determine the reaction's progress.

-

Workup:

-

Upon completion, the excess hydrogen is carefully vented, and the vessel is purged with nitrogen.

-

The catalyst is removed by filtration through a pad of Celite®. Caution: The catalyst can be pyrophoric and should be handled appropriately.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

-

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Nitro-5-(trifluoromethyl)benzoic acid | Product from Stage 2. |

| Reducing System | H₂ gas, Pd/C catalyst | High efficiency, selectivity, and clean conversion to the amine. [4] |

| Solvent | Methanol / Ethanol | Good solubility for the substrate and compatible with hydrogenation. |

| Pressure | 3-4 bar H₂ | Sufficient pressure to drive the reaction efficiently at room temperature. |

| Workup | Filtration through Celite® | Safely and effectively removes the heterogeneous catalyst. |

Conclusion and Future Outlook

The three-stage synthesis of this compound from 3-(trifluoromethyl)toluene represents a robust, scalable, and chemically sound pathway. Each step—oxidation, nitration, and reduction—is based on well-understood and reliable organic transformations, ensuring high yields and purity of the final product. The strategic order of these reactions is critical for achieving the desired regioselectivity. As the demand for advanced, fluorinated pharmaceutical agents continues to grow, a deep, mechanistic understanding of the synthesis of key building blocks like this compound will remain indispensable for innovation in drug discovery and development. [5][6]

References

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (1999). Google Patents.

- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020). Google Patents.

- Novel synthesis of 3-amino-2-methylbenzotrifluoride. (1988). Google Patents.

- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). (2022). Google Patents.

- Preparation of 2,4,5-trifluo-benzoic acid. (2007). Google Patents.

-

Nitration of trifluoromethyl benzene. ResearchGate. Available at: [Link]

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. PubChem. Available at: [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Semantic Scholar. Available at: [Link]

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2022). MDPI. Available at: [Link]

-

Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Available at: [Link]

-

FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2014). Almac. Available at: [Link]

-

Synthesis of the compound 3-nitrobenzoic acid from toluene. Study.com. Available at: [Link]

-

Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy. Available at: [Link]

- Process for the preparation of nitro-substituted benzotrifluoride compounds. (1988). Google Patents.

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. Available at: [Link]

-

Permanganate Oxidation mechanisms of Alkylarenes. (2016). IOSR Journal of Applied Chemistry. Available at: [Link]

-

Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate. (1995). PubMed. Available at: [Link]

-

What happens when toluene and potassium permanganate are mixed? What are some observations of this? Quora. Available at: [Link]

-

Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Available at: [Link]

-

The Oxidation of Toluene by Potassium Permanganate in Perchloric Acid Medium. (2007). Semantic Scholar. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 3. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 4. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-5-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive characterization of 3-Amino-5-(trifluoromethyl)benzoic acid (CAS No. 328-68-7), a critical building block in modern medicinal chemistry and organic synthesis. We delve into its physicochemical properties, established synthetic and purification methodologies, and detailed spectroscopic analysis. Furthermore, this guide elucidates the strategic importance of the trifluoromethyl moiety in drug design and showcases the compound's role as a versatile pharmaceutical intermediate. The content herein is curated for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its effective application.

Introduction

In the landscape of pharmaceutical development, the strategic incorporation of fluorinated moieties has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound stands out as an exemplary scaffold, integrating the reactive amino and carboxylic acid groups with the powerful electron-withdrawing nature of the -CF3 group.[1][2] This unique combination makes it a highly valuable intermediate for synthesizing a diverse range of complex molecular architectures aimed at various therapeutic targets.[1] This guide serves as a detailed monograph, consolidating the essential technical information required for the proficient handling, characterization, and application of this compound.

Physicochemical and Structural Properties

This compound is a white to light yellow crystalline solid.[3][4] Its structure is characterized by a benzoic acid core with an amino group at the C3 position and a trifluoromethyl group at the C5 position.[3] This specific arrangement of functional groups dictates its chemical reactivity and physical characteristics.[3]

Structural and Chemical Identifiers

The fundamental identifiers and structural details are crucial for accurate documentation and material sourcing.

| Property | Value | Source |

| CAS Number | 328-68-7 | [5] |

| Molecular Formula | C₈H₆F₃NO₂ | [3][5] |

| Molecular Weight | 205.13 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | Nc1cc(C(=O)O)cc(C(F)(F)F)c1 | [5] |

| InChI Key | WBTHOSZMTIPJLR-UHFFFAOYSA-N | [5] |

Physical Properties

Understanding the physical properties is essential for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

| Property | Value | Source |

| Melting Point | 141-146 °C | [3][6] |

| Boiling Point (Normal) | 358.75 °C | [5] |

| Density | 1.569 g/cm³ (at 25°C) | [5] |

| Appearance | White to slightly pale yellow solid | [3][4] |

| Purity (Typical) | ≥97% |

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Synthesis and Purification

The reliable synthesis of high-purity this compound is paramount for its use in research and manufacturing. A prevalent and scalable method involves the reduction of a nitro-substituted precursor.

Synthetic Pathway: Reduction of 3-Nitro-5-(trifluoromethyl)benzoic acid

A common and effective industrial approach begins with 3-nitro-5-(trifluoromethyl)benzoic acid.[6][7] The nitro group is selectively reduced to an amino group, typically via catalytic hydrogenation. This method is favored for its high yield, clean conversion, and the relative ease of catalyst removal.

-

Rationale for Precursor Choice: Starting with the trifluoromethyl and benzoic acid groups already in place simplifies the synthesis, as direct trifluoromethylation or carboxylation of an aniline derivative can be challenging and may result in isomeric mixtures.[7] The nitro group serves as a reliable and readily reducible precursor to the desired amine.

-

Catalyst Selection: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction under a hydrogen atmosphere.[6] It operates efficiently at room temperature and atmospheric pressure, making the process safer and more energy-efficient.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis.

Step 1: Reaction Setup

-

Charge a suitable reaction vessel with 3-nitro-5-(trifluoromethyl)benzoic acid.

-

Add ethanol as the solvent to form a suspension.[6]

-

Carefully add a catalytic amount (e.g., 5-10% by weight) of 10% Palladium on carbon (Pd/C).[6]

Step 2: Hydrogenation

-

Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas, maintaining a slight positive pressure (typically 1 atmosphere).[6]

-

Stir the suspension vigorously at room temperature for several hours (e.g., 7 hours).[6]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is fully consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the Pd/C catalyst by filtration through a pad of Celite®. The catalyst is pyrophoric and must be handled with care.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.[6]

-

The resulting crude product, this compound, is typically obtained as a light yellow powder in high yield.[6]

-

Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (e.g., >97%).

Diagram 2: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic methods provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. A representative spectrum in CDCl₃ shows characteristic peaks.[6]

-

δ 7.72 (s, 1H): Aromatic proton between the -COOH and -CF₃ groups.

-

δ 7.53 (s, 1H): Aromatic proton between the -NH₂ and -CF₃ groups.

-

δ 7.10 (s, 1H): Aromatic proton between the -NH₂ and -COOH groups.

-

δ 4.00-6.00 (br s, 2H): Broad singlet corresponding to the two protons of the amino (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

-

¹³C NMR (Carbon NMR): This technique identifies the carbon framework of the molecule.

-

¹⁹F NMR (Fluorine NMR): This is particularly useful for fluorinated compounds, showing a single sharp resonance for the -CF₃ group, confirming its chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 | -NH₂ | N-H Stretch |

| 3300-2500 | -COOH | O-H Stretch (broad) |

| 1700-1680 | -COOH | C=O Stretch |

| 1350-1150 | -CF₃ | C-F Stretch (strong) |

| 1620-1580 | Aromatic Ring | C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be observed at m/z 205.13.[5]

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.[1][2]

-

Improved Pharmacokinetics: The -CF₃ group is metabolically stable and increases lipophilicity, which can enhance a drug's ability to cross cell membranes and prolong its half-life in the body.[1][8]

-

Enhanced Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets like enzymes or receptors.[1][9]

-

Versatile Chemical Handle: The presence of both an amino (-NH₂) group and a carboxylic acid (-COOH) group provides two distinct points for chemical modification.[1] This allows the molecule to be used as a linker or scaffold to build more complex drug candidates. For instance, the amino group can be acylated to form amides, while the carboxylic acid can be converted to esters or amides, enabling facile integration into larger molecules.

Diagram 3: Role as a Versatile Linker in Drug Design

Caption: Conceptual diagram of its application as a central linker scaffold.

Safety and Handling

Proper handling of chemical reagents is crucial for laboratory safety.

-

Hazard Classification: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[10]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It is noted to be air-sensitive, so storage under an inert atmosphere may be advisable for long-term stability.[4]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, reliable synthetic routes, and the powerful influence of its trifluoromethyl group make it an indispensable component in the development of novel pharmaceuticals and advanced materials.[1][2] This guide provides the foundational and practical knowledge for scientists to confidently and effectively utilize this versatile compound in their research and development endeavors.

References

- Smolecule. (2023, August 15). Buy this compound | 328-68-7.

- Chemcasts. 3-Amino-5-(trifluoromethyl)

- The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.

- The Chemical Synthesis of this compound: A Deeper Dive. (2025, October 17).

- Chemcasts. Thermophysical Properties of this compound.

- ChemicalBook. (2025, August 8). This compound | 328-68-7.

- This compound: Properties, Applications, and Sourcing Guide. (2025, October 13).

- Sigma-Aldrich. This compound 97 328-68-7.

- Supporting Inform

- Thermo Fisher Scientific. (2025, September 14).

- Sigma-Aldrich. (2024, September 6).

- ChemicalBook. This compound(328-68-7) 1H NMR spectrum.

- BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].

- Fisher Scientific. Sigma Aldrich this compound 1 g | Buy Online.

- Fisher Scientific. (2024, March 1).

- 2-Amino-5-(trifluoromethyl)benzoic acid. (2016, December 8).

- ChemicalBook. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum.

- Australia Pacific LNG. (2016, May 26). 3-(Trifluoromethyl)benzoic acid.

- PubChem. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963.

- A2481-1G. This compound, 1G.

- ChemicalBook. (2024, July 12). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.

- PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222.

- ChemicalBook. 3-(Trifluoromethyl)benzoic acid synthesis.

- MDPI.

- PubMed. (2025, July 18).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 328-68-7 [smolecule.com]

- 4. labproinc.com [labproinc.com]

- 5. chem-casts.com [chem-casts.com]

- 6. This compound | 328-68-7 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to 3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7)

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, serves as a powerful modulator of physicochemical and biological properties. This compound is a quintessential example of a highly valuable, trifunctional building block that leverages the unique attributes of the -CF₃ group.[1] Its structure, featuring a carboxylic acid, an aromatic amine, and an electron-withdrawing trifluoromethyl group on a benzene ring, offers a versatile platform for synthesizing a diverse array of complex molecules.[1][2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond a simple datasheet to explore the causality behind its properties, its synthesis, and its strategic application in pharmaceutical and chemical research. We will delve into its core characteristics, provide validated experimental protocols, and illustrate the logical workflows where this intermediate proves indispensable.

PART 1: Core Physicochemical and Spectroscopic Profile

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. The interplay between the amino, carboxylic acid, and trifluoromethyl groups in this molecule results in a unique profile that influences its reactivity, solubility, and biological interactions.

Physicochemical Data

The properties of this compound are summarized below. The strong electron-withdrawing nature of the trifluoromethyl group notably influences the acidity of the carboxylic acid and the basicity of the amino group, a critical consideration for reaction planning. This electronic effect also enhances the molecule's lipophilicity, a key parameter in drug design for improving membrane permeability.[1][3]

| Property | Value | Source(s) |

| CAS Number | 328-68-7 | |

| Molecular Formula | C₈H₆F₃NO₂ | |

| Molecular Weight | 205.13 g/mol | |

| Appearance | White to pale cream/yellow crystalline powder/solid | [4] |

| Melting Point | 141-146 °C | [5] |

| Assay Purity | ≥96.0% to 97% | [6][4] |

| SMILES | Nc1cc(cc(c1)C(F)(F)F)C(O)=O | [6][7] |

| InChI Key | WBTHOSZMTIPJLR-UHFFFAOYSA-N | [6][7] |

Spectroscopic Signature for Quality Control

Structural verification and purity assessment are paramount. The following spectroscopic data are characteristic of the compound.

-

¹H NMR: A representative ¹H-NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons and the broad peak of the amine protons. The chemical shifts are approximately: δ 4.00-6.00 (broad peak, 2H, -NH₂), 7.10 (s, 1H, Ar-H), 7.53 (s, 1H, Ar-H), and 7.72 (s, 1H, Ar-H).[5] The exact positions can vary depending on the solvent and concentration.

-

Mass Spectrometry (MS): Used to confirm the molecular weight (205.13 g/mol ).[2]

-

Infrared (IR) Spectroscopy: Key peaks would correspond to N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O carbonyl stretching, and strong C-F stretching from the trifluoromethyl group.

Confident identification of this starting material is a self-validating first step for any subsequent synthesis, preventing the costly propagation of errors. Various suppliers offer access to NMR, HPLC, and LC-MS data for their specific lots.[8][9]

PART 2: Synthesis and Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and informs its handling and application.

Common Synthetic Pathway: Reduction of a Nitro Intermediate

A robust and widely used method for preparing this compound is the reduction of its nitro precursor, 3-nitro-5-(trifluoromethyl)benzoic acid.[5][10] This approach is favored for its high yield and the relative availability of the starting material.

The workflow can be visualized as follows:

Causality in Method Selection: Catalytic hydrogenation is chosen for its clean conversion and high efficiency. The palladium on carbon (Pd/C) catalyst is a standard choice for nitro group reductions due to its high activity and relative ease of removal by filtration.[5] Alternative reducing agents like iron powder or stannous chloride in acidic media can also be used, but catalytic hydrogenation often results in a cleaner product profile with fewer inorganic byproducts to remove.[10]

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol provides a self-validating system for laboratory-scale synthesis.

Objective: To synthesize this compound from 3-nitro-5-(trifluoromethyl)benzoic acid.

Materials:

-

3-Nitro-5-(trifluoromethyl)benzoic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (anhydrous)

-

Hydrogen (H₂) gas cylinder or generator

-

Parr shaker or similar hydrogenation apparatus

-

Celite™ or filter aid

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To a suitable hydrogenation vessel, add 3-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent).

-

Solvent and Catalyst Addition: Add ethanol to create a suspension (approx. 10-15 mL per gram of starting material). Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

-

Scientist's Note: Handling Pd/C requires care as it can be pyrophoric, especially when dry and exposed to air. Wetting the catalyst with the solvent before adding it to the reaction is a standard safety measure.

-

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove all air.

-

Reaction: Pressurize the vessel with hydrogen (typically 1-3 atm, or as specified by the apparatus) and begin vigorous stirring or shaking. The reaction is typically run at room temperature.[5]

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. For more precise tracking, thin-layer chromatography (TLC) or HPLC can be used on small aliquots.

-

Workup - Catalyst Removal: Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and purge the vessel with an inert gas.[5] Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Self-Validation Check: The filtrate should be a clear, colorless to light yellow solution. A dark, heterogeneous mixture indicates incomplete removal of the catalyst.

-

-

Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator.

-

Drying: The resulting solid is the target product, this compound, which can be further dried under vacuum. The yield is typically quantitative or near-quantitative.[5]

PART 3: Applications in Drug Discovery and Organic Synthesis

The true value of this molecule lies in its application as a versatile intermediate.[11] The trifluoromethyl group is a bioisostere for groups like chlorine and can significantly enhance metabolic stability and receptor binding affinity.[3]

Role as a Pharmaceutical Intermediate

The dual functionality of the amino and carboxylic acid groups allows for orthogonal chemical modifications, making it a powerful scaffold in drug development.[1]

It serves as a key building block for:

-

Enzyme Inhibitors: The scaffold can be elaborated to target specific enzymes like kinases.[2]

-

Antimicrobial Agents: The core structure has been investigated for antibacterial and antifungal properties.[2]

-

Peptide Synthesis: It can be incorporated as an unnatural amino acid to create modified peptides with enhanced stability or activity.[6][7]

The strategic placement of the -CF₃ group can increase a drug candidate's lipophilicity, thereby improving its ability to cross cell membranes, and can block sites of metabolic degradation, prolonging its half-life in the body.[1][3]

PART 4: Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazard Classifications: this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335, STOT SE 3).[6][7]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is required. When handling the powder, a dust mask (e.g., N95) should be used to avoid inhalation.[6][12]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12] Some sources note it may be air-sensitive.[14]

Conclusion

This compound is more than just an intermediate; it is a strategic tool for molecular design. Its trifunctional nature, combined with the powerful electronic and steric properties of the trifluoromethyl group, provides chemists with a reliable and versatile platform for innovation. By understanding its fundamental properties, synthesis, and reactivity, researchers can fully leverage its potential to accelerate the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

-

The Chemical Synthesis of this compound: A Deeper Dive. (2025, October 17). LinkedIn. [Link]

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (n.d.). LinkedIn. [Link]

-

This compound: Properties, Applications, and Sourcing Guide. (2025, October 13). LinkedIn. [Link]

-

Alachem Co., Ltd. 328-68-7 | this compound. [Link]

-

Fisher Scientific. (2024, March 1). Safety Data Sheet. [Link]

-

Australia Pacific LNG. (2016, May 26). Safety Data Sheet for 3-(Trifluoromethyl)benzoic acid. [Link]

-

O’Hagan, D. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 13(8), 1739-1755. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 328-68-7 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 328-68-7 [chemicalbook.com]

- 6. This compound 97 328-68-7 [sigmaaldrich.com]

- 7. 3-アミノ-5-(トリフルオロメチル)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 328-68-7|this compound|BLD Pharm [bldpharm.com]

- 9. This compound(328-68-7) 1H NMR [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. labproinc.com [labproinc.com]

solubility of 3-Amino-5-(trifluoromethyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-5-(trifluoromethyl)benzoic Acid in Organic Solvents

Introduction: The Strategic Importance of Solubility Data

In the landscape of modern drug discovery and agrochemical development, this compound (ATBA) emerges as a pivotal structural motif. Its unique combination of an aromatic ring, an amino group, a carboxylic acid, and a trifluoromethyl group makes it a versatile building block for synthesizing complex target molecules.[1] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity in active pharmaceutical ingredients (APIs).[1]

However, the successful use of ATBA in synthesis, formulation, and crystallization processes is fundamentally governed by its solubility. Poorly understood solubility can lead to significant challenges, including inefficient reactions, low yields, difficulties in purification, and unpredictable bioavailability of the final product.[2] This guide provides a comprehensive technical overview of the solubility of ATBA in organic solvents, blending theoretical principles with practical, field-proven methodologies. It is designed to empower researchers, process chemists, and formulation scientists to make informed decisions, troubleshoot challenges, and accelerate their development timelines.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is the first step toward predicting its behavior in different solvent environments. The structure of ATBA is amphiphilic, containing both polar, hydrogen-bonding moieties (amino and carboxylic acid groups) and nonpolar regions (the aromatic ring and the lipophilic trifluoromethyl group).

dot graph "physicochemical_factors" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; center [label="ATBA Solubility", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Molecular Properties mol_props [label="Molecular Properties", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; nh2 [label="-NH2 Group\n(Polar, H-Bond Donor)", pos="-4,2.5!", fillcolor="#F1F3F4"]; cooh [label="-COOH Group\n(Polar, H-Bond Donor/Acceptor)", pos="-1,2.5!", fillcolor="#F1F3F4"]; cf3 [label="-CF3 Group\n(Lipophilic, Electron-Withdrawing)", pos="-4,0.5!", fillcolor="#F1F3F4"]; ring [label="Aromatic Ring\n(Nonpolar)", pos="-1,0.5!", fillcolor="#F1F3F4"];

// Solvent Properties solv_props [label="Solvent Properties", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,1.5!"]; polarity [label="Polarity", pos="1,2.5!", fillcolor="#F1F3F4"]; hbond [label="H-Bonding Capacity", pos="4,2.5!", fillcolor="#F1F3F4"]; dielectric [label="Dielectric Constant", pos="2.5,0.5!", fillcolor="#F1F3F4"];

// External Conditions ext_cond [label="External Conditions", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#FFFFFF", pos="0,-2!"]; temp [label="Temperature", pos="-1,-3!", fillcolor="#F1F3F4"]; pressure [label="Pressure", pos="1,-3!", fillcolor="#F1F3F4"];

// Connections center -> mol_props [label="influenced by"]; center -> solv_props [label="dependent on"]; center -> ext_cond [label="affected by"]; mol_props -> {nh2, cooh, cf3, ring}; solv_props -> {polarity, hbond, dielectric}; ext_cond -> {temp, pressure}; } enddot Caption: Interplay of factors governing ATBA solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 328-68-7 | [3][4][5] |

| Molecular Formula | C₈H₆F₃NO₂ | [3][5] |

| Molecular Weight | 205.13 g/mol | [4][6] |

| Appearance | White to slightly pale yellow solid/powder | [5] |

| Melting Point | 141-146 °C | [4] |

| Predicted pKa (acidic) | ~3.5 (The carboxylic acid pKa is expected to be lower than that of benzoic acid (4.20) due to the strong electron-withdrawing effect of the -CF₃ group).[7] | N/A |

| Predicted pKa (basic) | ~3.0 (The basicity of the anilinic amino group is significantly reduced by the two electron-withdrawing groups (-COOH and -CF₃) on the ring). | N/A |

| Predicted XLogP3 | ~2.2-2.7 (Reflects a moderate lipophilicity, higher than aminobenzoic acid due to the -CF₃ group). | N/A |

A Predictive Framework for Solubility in Organic Solvents

While comprehensive experimental data for ATBA solubility across a wide range of organic solvents is not publicly available, a robust predictive analysis can be performed based on the principle of "like dissolves like" and an understanding of intermolecular forces.

The ATBA molecule can engage in several key interactions:

-

Hydrogen Bonding: The -COOH and -NH₂ groups can both donate and accept hydrogen bonds, making interactions with protic solvents (like alcohols) and polar aprotic H-bond acceptors (like DMSO) highly favorable.

-

Dipole-Dipole Interactions: The high polarity of the functional groups will lead to strong dipole-dipole interactions with polar solvents (e.g., acetone, acetonitrile).

-

Van der Waals Forces: The aromatic ring and trifluoromethyl group contribute to London dispersion forces, allowing for some interaction with less polar or nonpolar solvents.

Based on these principles, we can predict the solubility of ATBA in common classes of organic solvents.

Table 2: Predicted Solubility of ATBA in Common Organic Solvents

| Solvent | Class | Predicted Solubility | Rationale and Field Insights |

|---|---|---|---|

| Methanol | Polar Protic | High | Excellent H-bond donor and acceptor capabilities interact strongly with both the -COOH and -NH₂ groups of ATBA. A structurally similar compound, 3,5-Bis(trifluoromethyl)benzoic acid, is also known to be soluble in methanol. |

| Ethanol | Polar Protic | High to Medium | Similar to methanol, but the slightly larger alkyl chain reduces polarity, which may slightly decrease solubility compared to methanol. |

| Isopropanol | Polar Protic | Medium to Low | The increased steric hindrance and lower polarity compared to methanol and ethanol will likely reduce solvation efficiency. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A very strong H-bond acceptor that can effectively solvate the acidic proton of the -COOH group and the protons on the -NH₂ group. Often a solvent of last resort for poorly soluble compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of disrupting the crystal lattice of ATBA through strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | Medium | Possesses a strong dipole but is a weaker H-bond acceptor than DMSO or DMF. It should be a moderately effective solvent. |

| Acetonitrile | Polar Aprotic | Medium to Low | While polar, acetonitrile is a poor hydrogen bond acceptor and may struggle to effectively solvate the H-bond donating groups of ATBA. |

| Ethyl Acetate | Moderately Polar | Low | The ester functionality offers some polarity, but the overall character is not sufficient to overcome the strong intermolecular forces in the ATBA crystal lattice. |

| Dichloromethane (DCM) | Nonpolar | Very Low / Insoluble | Lacks the ability to form hydrogen bonds and has low polarity, making it a poor solvent for the highly polar ATBA. |

| Toluene | Nonpolar | Very Low / Insoluble | Interactions would be limited to weak Van der Waals forces with the aromatic ring, which are insufficient for dissolution. |

| Heptane / Hexane | Nonpolar | Insoluble | As aliphatic hydrocarbons, they are entirely incompatible with the polar nature of ATBA. |

Experimental Determination: A Validated Protocol

Predictive models provide guidance, but for process development and regulatory submission, empirical data is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method . This method ensures that the solvent is truly saturated with the solute, providing a reliable measurement of the maximum concentration under given conditions. The subsequent quantification of the dissolved solute is most accurately achieved using High-Performance Liquid Chromatography (HPLC).

dot graph "experimental_workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label = "1. Preparation"; style=filled; color="#E8F0FE"; prep1 [label="Add excess ATBA solid\nto a known volume of solvent\nin a sealed vial"]; prep2 [label="Prepare multiple vials\nfor each solvent"]; }

subgraph "cluster_equil" { label = "2. Equilibration"; style=filled; color="#E6F4EA"; equil1 [label="Place vials in an orbital shaker\nat a constant temperature (e.g., 25°C)"]; equil2 [label="Shake for 24-48 hours to\nensure equilibrium is reached"]; equil3 [label="Visually confirm excess\nsolid remains"]; }

subgraph "cluster_sep" { label = "3. Phase Separation"; style=filled; color="#FCE8E6"; sep1 [label="Allow samples to settle"]; sep2 [label="Withdraw supernatant using a syringe"]; sep3 [label="Filter supernatant through a\n0.22 µm PTFE or PVDF filter\nto remove all particulates"]; }

subgraph "cluster_quant" { label = "4. Quantification (HPLC)"; style=filled; color="#FEF7E0"; quant1 [label="Dilute the clear filtrate\nwith mobile phase to fall\nwithin the calibration curve range"]; quant2 [label="Inject onto a validated\nreverse-phase HPLC method"]; quant3 [label="Calculate concentration against\na multi-point calibration curve"]; }

prep1 -> equil1; equil1 -> equil2 -> equil3 -> sep1 -> sep2 -> sep3 -> quant1 -> quant2 -> quant3; } enddot Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method with HPLC Quantification

Objective: To determine the equilibrium solubility of ATBA in a selected organic solvent at a specified temperature.

Materials:

-

This compound (purity >97%)

-

HPLC-grade organic solvents

-

2-4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (1 mL) and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

HPLC system with UV detector

-

Validated HPLC method for ATBA

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh approximately 10 mg of ATBA and transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent in which ATBA is highly soluble (e.g., methanol or mobile phase). This is the stock standard.

-

Perform serial dilutions of the stock standard to prepare at least five calibration standards covering the expected concentration range. The solvent for dilution must be the HPLC mobile phase.

-

-

Sample Preparation (in triplicate for each solvent):

-

Add an excess amount of ATBA solid (e.g., 20-30 mg, enough to ensure solid remains at the end) to a pre-weighed glass vial. The key is visual excess; a large excess that alters solvent properties should be avoided.[8]

-

Accurately add a known volume (e.g., 2.0 mL) of the test solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and moderate agitation (e.g., 200 rpm).

-

Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure the stable crystal form is in equilibrium.

-

After the equilibration period, visually inspect each vial to confirm that a solid excess of ATBA remains. This is a critical self-validating step; if no solid is present, the solution is not saturated, and the experiment must be repeated with more solute.

-

-

Phase Separation:

-

Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove fine particulates that could dissolve upon dilution, leading to erroneously high solubility values.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, filtered saturated solution with mobile phase. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Plot a calibration curve of peak area versus concentration for the standards.

-

Using the linear regression equation from the calibration curve, calculate the concentration of ATBA in the diluted sample.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Report the average solubility and standard deviation from the triplicate measurements.

-

Conclusion for the Practicing Scientist

The solubility of this compound is a complex function of its amphiphilic chemical nature. While it exhibits high predicted solubility in polar protic and strong polar aprotic solvents like methanol and DMSO, its solubility is expected to be limited in less polar and nonpolar media. This predictive understanding serves as an invaluable starting point for solvent screening.

However, for the rigorous demands of process optimization, formulation, and regulatory compliance, this guide strongly advocates for the empirical determination of solubility. The detailed shake-flask protocol provided herein represents a robust, self-validating system for generating high-quality, reliable data. By integrating the theoretical framework with this practical methodology, researchers can effectively harness the full potential of this critical building block, mitigating risks and paving the way for successful product development.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Chemcasts. Thermophysical Properties of this compound.

- Sigma-Aldrich. This compound 97 328-68-7.

- Sigma-Aldrich. This compound 97 328-68-7.

- A2481-1G. This compound, 1G.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.

- Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Globalnewswire. (2025). This compound: Properties, Applications, and Sourcing Guide.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).

- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. chem-casts.com [chem-casts.com]

- 4. 3-氨基-5-(三氟甲基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. 3-氨基-5-(三氟甲基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. global.oup.com [global.oup.com]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

An In-depth Technical Guide to the NMR Spectral Analysis of 3-Amino-5-(trifluoromethyl)benzoic Acid

Introduction

3-Amino-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its trifluoromethyl and amino substitutions on the benzoic acid scaffold create a unique electronic environment, making it a versatile component in drug design and materials science. A thorough understanding of its molecular structure is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

Molecular Structure and NMR-Relevant Features

The molecular structure of this compound, with the IUPAC numbering used for NMR signal assignment, is depicted below. The key determinants of its NMR spectrum are the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups, all of which influence the electron density distribution within the aromatic ring.

Caption: A generalized workflow for the acquisition and processing of NMR spectral data.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay (d1): 2-5 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm).

Trustworthiness and Self-Validation

The predicted NMR data presented in this guide is cross-validated by comparing it with experimental data from structurally related compounds. For instance, the reported ¹H NMR spectrum of 3-(trifluoromethyl)benzoic acid in DMSO-d₆ shows aromatic protons in the range of 7.7 to 8.4 ppm, which is consistent with the predicted downfield shifts for the aromatic protons in our target molecule. Similarly, the ¹³C NMR data of related compounds supports the predicted chemical shift ranges for the aromatic and functional group carbons. This comparative approach enhances the reliability of the spectral interpretation provided herein.

Conclusion

This in-depth technical guide provides a comprehensive framework for the analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating predicted spectral data with a thorough understanding of the underlying principles of NMR spectroscopy and the electronic effects of the substituents, researchers and scientists can confidently characterize this important molecule. The detailed experimental protocols and data analysis workflows presented here serve as a valuable resource for ensuring the acquisition of high-quality, reliable NMR data, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

mass spectrometry of 3-Amino-5-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Mass Spectrometry of 3-Amino-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound (CAS: 328-68-7), a critical intermediate in modern pharmaceutical development.[1][2] Moving beyond rote methodology, this document elucidates the causal reasoning behind experimental design, from ionization source selection to fragmentation pathway analysis. The content herein is structured to empower researchers and drug development professionals with the expertise to develop robust, reliable, and self-validating analytical methods for this compound and its analogs. By integrating foundational principles with practical, field-proven insights, this guide serves as an authoritative resource for achieving high-quality, reproducible mass spectrometry data.

Introduction: The Strategic Importance of this compound

This compound (3,5-ATFBA) is an aromatic organic compound featuring an amino group, a carboxylic acid, and a trifluoromethyl (-CF3) group.[3] Its chemical formula is C₈H₆F₃NO₂ and it has a monoisotopic mass of approximately 205.035 g/mol .[3][4] The strategic incorporation of the trifluoromethyl group is a cornerstone of modern medicinal chemistry, known to dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This makes 3,5-ATFBA a highly valuable building block for synthesizing a diverse array of potential drug candidates.[1][2]

Consequently, the ability to accurately detect, characterize, and quantify this molecule is paramount throughout the drug discovery and development pipeline. Mass spectrometry (MS), prized for its sensitivity, selectivity, and speed, stands as the definitive analytical technique for this purpose. This guide provides the technical framework for mastering its application.

Foundational Principles: Ionization and Mass Analysis

The successful transition of an analyte from a liquid phase to a detectable gas-phase ion is the bedrock of a successful MS experiment. For a molecule like 3,5-ATFBA, with its polar, ionizable functional groups, Electrospray Ionization (ESI) is the preeminent technique.

The Rationale for Electrospray Ionization (ESI)

ESI is a 'soft' ionization method that minimizes premature fragmentation, thereby preserving the integrity of the molecular ion for accurate mass determination. The amphoteric nature of 3,5-ATFBA—possessing both a basic amino group and an acidic carboxylic acid group—makes it an ideal candidate for ionization in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): In an acidic mobile phase (e.g., containing formic acid), the amino group is readily protonated. This mode often yields the highest sensitivity and is a common starting point for method development.

-

Negative Ion Mode ([M-H]⁻): In a neutral or slightly basic mobile phase, the carboxylic acid group will deprotonate. This mode can offer enhanced selectivity and a lower chemical background, which is advantageous for complex sample matrices.

Expert Insight: The choice between positive and negative mode is not merely theoretical. It is an empirical decision that must be validated during method development. Factors such as matrix effects and the specific pKa of the analyte can cause one mode to provide a significantly better signal-to-noise ratio.

The Imperative of High-Resolution Mass Spectrometry (HRMS)

For applications in pharmaceutical development, where certainty of identification is non-negotiable, High-Resolution Mass Spectrometry (HRMS) instruments (e.g., Orbitrap, TOF) are essential. HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of a molecule's elemental formula, a critical component of structural confirmation.

Experimental Workflow: A Validated LC-MS Protocol

This section details a robust, step-by-step protocol for the analysis of 3,5-ATFBA using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Preparation of Standards and Samples

Methodological rigor begins with precise and accurate preparation.

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of HPLC-grade methanol. Sonicate briefly if necessary to ensure complete dissolution. Store at 2-8°C, protected from light.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a calibration curve. A typical range for method development is 1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC) Parameters

Effective chromatographic separation is crucial to mitigate matrix suppression, separate isomers, and ensure reproducible ionization.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Offers excellent retention and peak symmetry for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ESI and promotes good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common, effective organic eluent with low viscosity and UV transparency. |

| Gradient Elution | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A standard scouting gradient. Optimize retention time to ~2-3 minutes for efficiency. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm internal diameter column to ensure optimal linear velocity. |

| Column Temp. | 40 °C | Enhances peak efficiency and reduces system backpressure. |

| Injection Vol. | 2-5 µL | Keep volume minimal to prevent peak distortion and column overload. |

Mass Spectrometry (MS) Parameters

These parameters must be optimized by infusing a ~500 ng/mL standard solution directly into the source to maximize the analyte signal.

| Parameter | Positive Ion (ESI+) Setting | Negative Ion (ESI-) Setting | Rationale |

| Ionization Mode | ESI+ | ESI- | Both modes should be evaluated to determine the most sensitive and selective response. |

| Capillary Voltage | 3.5 - 4.0 kV | -3.0 to -3.5 kV | Optimized for stable spray and maximum ion current. |

| Source Temp. | 120 °C | 120 °C | A moderate temperature prevents potential thermal degradation of the analyte. |

| Desolvation Temp. | 400 °C | 400 °C | Must be sufficient to effectively remove solvent and generate gas-phase ions. |

| Gas Flows | Instrument Dependent | Instrument Dependent | Optimize nebulizer and drying gases to achieve a stable and robust signal. |

| Scan Range (m/z) | 70 - 300 | 70 - 300 | A range that comfortably encompasses the precursor ion and its expected fragments. |

| Collision Energy (CID) | Ramp 10-40 eV | Ramp 10-40 eV | For MS/MS, this energy range will induce fragmentation for structural elucidation. |

Workflow Visualization

Caption: End-to-end LC-HRMS workflow for the analysis of 3,5-ATFBA.

Data Interpretation: From Spectrum to Structure

The chemical formula C₈H₆F₃NO₂ yields a monoisotopic mass of 205.0351 Da.

Full Scan Mass Spectrum

In a high-resolution full scan, the expected accurate masses are:

-

Positive Ion Mode: The protonated molecule, [M+H]⁺, at m/z 206.0429 .

-

Negative Ion Mode: The deprotonated molecule, [M-H]⁻, at m/z 204.0273 .

Confirmation of these masses within 5 ppm of the theoretical value provides high confidence in the compound's identity.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem mass spectrometry (or MS/MS) is used to elicit structural information by inducing fragmentation of the isolated precursor ion. For aromatic carboxylic acids, fragmentation is typically driven by losses from the carboxyl group.[5][6][7]

Predicted Fragmentation Pathways:

-

Positive Mode [M+H]⁺: The most likely initial fragmentation is the neutral loss of water (H₂O) from the protonated carboxylic acid, followed by the loss of carbon monoxide (CO).

-

Negative Mode [M-H]⁻: The deprotonated molecule is expected to readily lose carbon dioxide (CO₂) via decarboxylation.

Caption: Key predicted fragmentation pathways for 3,5-ATFBA in MS/MS analysis.

These predicted fragments are essential for building highly selective and sensitive quantitative assays, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

Conclusion

This guide has outlined a comprehensive, scientifically-grounded framework for the mass spectrometric analysis of this compound. By understanding the chemical properties of the analyte, making informed decisions on instrumentation and methodology, and correctly interpreting the resulting spectral data, researchers can achieve analytical results of the highest integrity. The protocols and principles detailed here serve not only as a specific guide for 3,5-ATFBA but also as a foundational template for tackling future analytical challenges in the dynamic field of drug development.

References

-

Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Analytical Chemistry, 92(14), 10129-10137. Available at: [Link]

-

Office of Justice Programs. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Available at: [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

-

Reardon, P. J., & E. M. P. Go, E. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC - NIH. Available at: [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Available at: [Link]

-

Jamari, N. L. A., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH National Library of Medicine. Available at: [Link]

-

YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

-

ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) | Request PDF. Available at: [Link]

-

Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]

-

McLafferty, F. W., & Gohike, R. S. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Whitman People. (n.d.). GCMS Section 6.12. Available at: [Link]

Sources

An In-depth Technical Guide to the Fundamental Reactivity of 3-Amino-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a wide range of compounds with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique trifunctional nature, possessing an amino group, a carboxylic acid, and a trifluoromethyl-substituted aromatic ring, provides a versatile platform for molecular elaboration. The interplay of the electronic properties of these functional groups governs the compound's reactivity, offering a rich landscape for synthetic transformations. This guide provides an in-depth exploration of the fundamental reactivity of this compound, offering insights into the chemical behavior of each functional moiety and the molecule as a whole.

Molecular Structure and Electronic Profile

The reactivity of this compound is dictated by the electronic interplay of its three key functional groups. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly influences the electron density of the aromatic ring and the acidity of the carboxylic acid. Conversely, the amino (-NH₂) group is an electron-donating group through resonance (+R effect), which can activate the aromatic ring towards certain reactions. The carboxylic acid (-COOH) group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution.

This intricate balance of electronic effects leads to a nuanced reactivity profile, where different positions on the aromatic ring and the functional groups themselves exhibit distinct chemical behaviors.

Reactivity of the Functional Groups

The Carboxylic Acid Moiety: Esterification

The carboxylic acid group of this compound readily undergoes esterification. The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the benzoic acid, facilitating its reaction with alcohols in the presence of an acid catalyst.

Conceptual Workflow for Esterification

A typical workflow for Fischer esterification.

Experimental Protocol: Synthesis of Methyl 3-amino-5-(trifluoromethyl)benzoate

This protocol is adapted from standard Fischer esterification procedures.[2][3]

-

Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 20-30 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

The Amino Group: Acylation and Diazotization

The amino group is a versatile handle for a variety of chemical transformations, including acylation and diazotization followed by Sandmeyer reactions.

Acylation

The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: Synthesis of 3-Acetamido-5-(trifluoromethyl)benzoic acid

This protocol is based on standard acylation procedures for anilines.[4]

-

Reaction Setup: Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Reagent Addition: Add acetic anhydride (1.1 eq) and a base like triethylamine or pyridine (1.2 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate. The solvent is then removed to yield the crude product, which can be purified by recrystallization.

Diazotization and Sandmeyer Reaction

The amino group can be converted to a diazonium salt, which is an excellent leaving group and can be substituted by a variety of nucleophiles in the presence of a copper(I) catalyst. This is known as the Sandmeyer reaction.[5][6][7][8]

Conceptual Workflow for Sandmeyer Reaction

A generalized workflow for the Sandmeyer reaction.

Experimental Protocol: Synthesis of 3-Chloro-5-(trifluoromethyl)benzoic acid via Sandmeyer Reaction

This protocol is a representative example of a Sandmeyer reaction.[5][6]

-

Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Add the cold diazonium salt solution to the copper(I) chloride solution.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Extract the product with an organic solvent, wash, dry, and purify by recrystallization or chromatography.

The Aromatic Ring: Electrophilic Aromatic Substitution

The reactivity of the aromatic ring towards electrophilic substitution is influenced by the directing effects of the substituents. The amino group is an ortho, para-director, while the carboxylic acid and trifluoromethyl groups are meta-directors. Due to the strong deactivating effect of the trifluoromethyl and carboxylic acid groups, electrophilic aromatic substitution on this compound is challenging. However, under forcing conditions, substitution may occur. The amino group is the most activating and will direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

Directing Effects in Electrophilic Aromatic Substitution

Directing effects of substituents on the aromatic ring.

Given the positions of the existing groups, the most likely positions for electrophilic attack are C2, C4, and C6. Steric hindrance may influence the regioselectivity of the substitution. For instance, halogenation under appropriate conditions could potentially be achieved.[9]

Spectroscopic Data

The structural features of this compound and its derivatives can be confirmed by various spectroscopic techniques.

Table 1: Representative Spectroscopic Data

| Technique | Compound | Key Signals |

| ¹H NMR | This compound | Aromatic protons will appear as distinct signals in the downfield region. The chemical shifts will be influenced by the electronic nature of the substituents. |

| ¹³C NMR | This compound | The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms. The carbonyl carbon will appear at a downfield chemical shift. |

| IR | This compound | Characteristic peaks for N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-F stretching of the trifluoromethyl group will be observed. |

Note: Specific chemical shifts and coupling constants can be found in spectral databases.[10]

Conclusion

This compound is a versatile building block with a rich and predictable reactivity profile. By understanding the electronic interplay of its functional groups, researchers can strategically design synthetic routes to a wide array of complex molecules for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a foundation for the effective utilization of this valuable chemical intermediate.

References

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Lab5 procedure esterification. Retrieved from [Link]

-

Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]

-